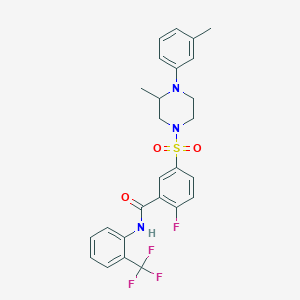
2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H25F4N3O3S and its molecular weight is 535.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a complex organic molecule with potential therapeutic applications. It belongs to the class of sulfonylbenzamides, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Fluorine Substituent : Enhances lipophilicity and may improve receptor binding.
- Sulfonamide Group : Often associated with antibacterial and antitumor activities.
- Piperazine Moiety : Known for its role in modulating neurotransmitter receptors.
The molecular formula is C_{20}H_{21F_3N_3O_2S with a molecular weight of approximately 511.61 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.
- Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation.
In Vitro Studies
Recent research has shown that the compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary table of its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| U-937 (Leukemia) | 8.0 | Enzyme inhibition |
| A549 (Lung Cancer) | 15.0 | Receptor modulation |
These results indicate that the compound has a promising profile as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that it induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer, suggesting that it may be effective in vivo as well .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the therapeutic potential:
- Absorption : The presence of fluorine atoms enhances membrane permeability.
- Metabolism : Likely metabolized by liver enzymes; further studies are needed to characterize metabolic pathways.
- Toxicity Profile : Early studies indicate low toxicity at therapeutic doses, but comprehensive toxicological evaluations are necessary.
Eigenschaften
IUPAC Name |
2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-17-6-5-7-19(14-17)33-13-12-32(16-18(33)2)37(35,36)20-10-11-23(27)21(15-20)25(34)31-24-9-4-3-8-22(24)26(28,29)30/h3-11,14-15,18H,12-13,16H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJFJHFUORJMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














